

Application Note: Ethyl Tiglate as a Standard for Chemical Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl tiglate*

Cat. No.: B033459

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information and protocols for the use of **ethyl tiglate** as a chemical standard in analytical applications, particularly in chromatography.

Introduction

Ethyl tiglate (ethyl (2E)-2-methylbut-2-enoate) is a volatile ester naturally found in various fruits, such as strawberries and apples.^{[1][2]} It is recognized for its characteristic fruity and caramel-like aroma.^{[1][3]} In the context of chemical analysis, its stability, high purity, and distinct chromatographic behavior make it an excellent candidate for use as an internal or external standard. This application note outlines the physical and chemical properties of **ethyl tiglate** and provides a detailed protocol for its use as an internal standard in the quantitative analysis of a related volatile compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical, chemical, and spectroscopic properties of **ethyl tiglate** is presented in the tables below. This data is essential for its proper handling, storage, and application as an analytical standard.

Table 1: Physical and Chemical Properties of **Ethyl Tiglate**

Property	Value	Reference
IUPAC Name	ethyl (E)-2-methylbut-2-enoate	[4]
Synonyms	Ethyl (E)-2-methyl-2-butenoate, Tiglic acid ethyl ester	[1] [4]
CAS Number	5837-78-5	[4]
Molecular Formula	C ₇ H ₁₂ O ₂	[4]
Molecular Weight	128.17 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	154-156 °C (at 760 mm Hg)	[1] [4]
Density	0.923 g/mL at 25 °C	[1] [3]
Refractive Index	n _{20/D} 1.435	[1] [3]
Solubility	Slightly soluble in water; soluble in organic solvents	[5]
Flash Point	44 °C (111.2 °F)	[4]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.	[2] [5]

Table 2: Spectroscopic and Chromatographic Data for **Ethyl Tiglate**

Analytical Method	Data Summary	Reference
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 1.29 (t, 3H), 1.83 (d, 3H), 1.85 (s, 3H), 4.22 (q, 2H), 6.89 (q, 1H)	[4]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ (ppm): 12.01, 14.27, 14.35, 60.35, 128.96, 136.76, 168.09	[4]
Mass Spectrometry (EI-B)	Top 5 Peaks (m/z): 55, 83, 29, 27, 100	[4]
Kovats Retention Index	Standard non-polar: ~920-924; Standard polar: ~1223-1245	[4]

Experimental Protocol: Quantification of Ethyl Crotonate using Ethyl Tiglate as an Internal Standard by GC-FID

This protocol describes a hypothetical but representative procedure for the quantification of ethyl crotonate in a reaction mixture using **ethyl tiglate** as an internal standard. The choice of **ethyl tiglate** is based on its structural similarity to the analyte, ensuring similar behavior during extraction and chromatographic analysis, while being chromatographically resolved.

Materials and Reagents

- Analyte: Ethyl crotonate (≥99% purity)
- Internal Standard (IS): **Ethyl tiglate** (≥98% purity)
- Solvent: Dichloromethane (DCM), HPLC grade
- Sample Matrix: A representative sample of a chemical reaction mixture.
- Volumetric flasks, pipettes, and autosampler vials.

Preparation of Standard Solutions

- Internal Standard Stock Solution (IS Stock):
 - Accurately weigh approximately 100 mg of **ethyl tiglate** into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with DCM. This yields a concentration of approximately 10 mg/mL.
- Analyte Stock Solution (Analyte Stock):
 - Accurately weigh approximately 100 mg of ethyl crotonate into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with DCM. This yields a concentration of approximately 10 mg/mL.
- Calibration Standards:
 - Prepare a series of at least five calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks.
 - To each flask, add a constant, known amount of the IS Stock.
 - Dilute to the final volume with DCM.
 - An example calibration series is provided in Table 3.

Table 3: Example Preparation of Calibration Standards

Calibration Level	Volume of Analyte Stock (µL)	Volume of IS Stock (µL)	Final Volume (mL)	Analyte Conc. (µg/mL)	IS Conc. (µg/mL)
1	10	100	10	10	100
2	25	100	10	25	100
3	50	100	10	50	100
4	100	100	10	100	100
5	200	100	10	200	100

Sample Preparation

- Accurately weigh approximately 500 mg of the reaction mixture into a 10 mL volumetric flask.
- Add 1.0 mL of the IS Stock solution (10 mg/mL).
- Dilute to the mark with DCM.
- Mix thoroughly and transfer an aliquot to an autosampler vial for GC-FID analysis.

GC-FID Instrumentation and Conditions

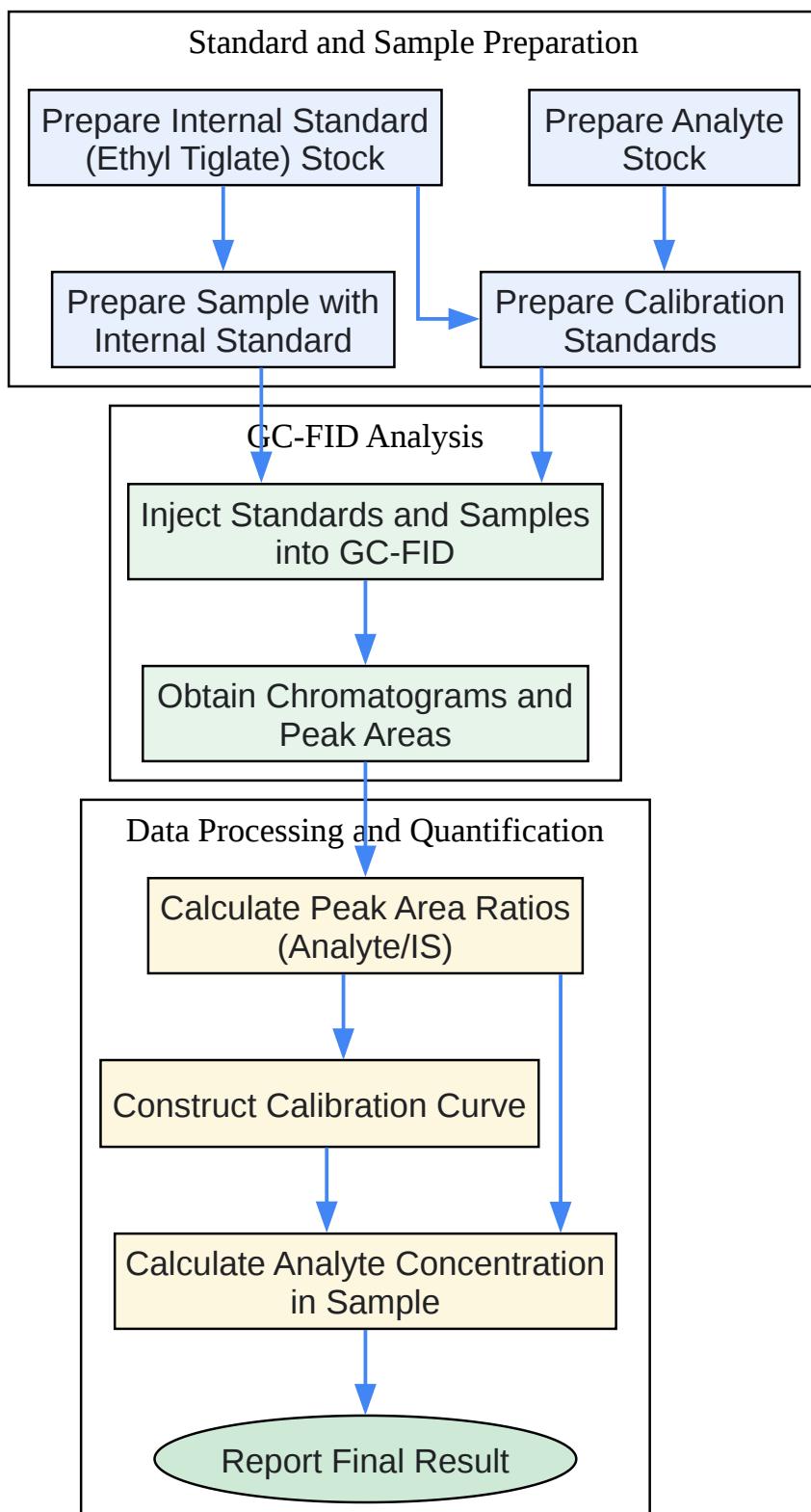
- Gas Chromatograph: Agilent 8890 GC system (or equivalent) with FID.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold: 5 minutes at 200 °C.
- Detector Temperature: 280 °C.
- Hydrogen Flow: 30 mL/min.
- Air Flow: 300 mL/min.

- Makeup Gas (N₂): 25 mL/min.

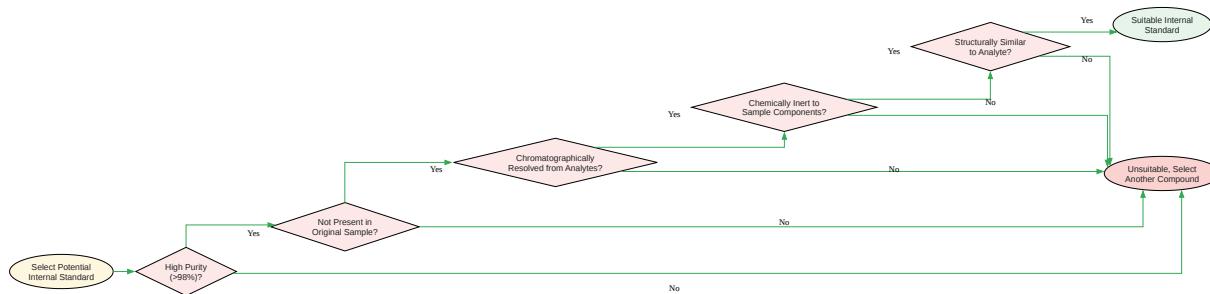
Data Analysis and Quantification

- Calibration Curve:
 - Inject the prepared calibration standards into the GC-FID system.
 - For each standard, calculate the ratio of the peak area of the analyte (ethyl crotonate) to the peak area of the internal standard (**ethyl tiglate**).
 - Plot a graph of the analyte/IS peak area ratio (y-axis) versus the analyte concentration (x-axis).
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be ≥ 0.995 for a valid calibration.
- Sample Analysis:
 - Inject the prepared sample into the GC-FID system.
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the sample chromatogram.
 - Using the linear regression equation from the calibration curve, calculate the concentration of the analyte in the prepared sample solution.
- Calculation of Analyte Concentration in the Original Sample:
 - The concentration of the analyte in the original reaction mixture can be calculated using the following formula:

$$\text{Concentration (mg/g)} = (C_{\text{soln}} * V_{\text{flask}}) / W_{\text{sample}}$$


Where:

- C_{soln} is the concentration of the analyte in the sample solution (mg/mL) determined from the calibration curve.


- V_{flask} is the final volume of the sample preparation (10 mL).
- W_{sample} is the weight of the original sample taken (in g).

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the quantification of an analyte using an internal standard and the decision-making process for selecting a suitable internal standard.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using an internal standard.

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting an appropriate internal standard.

Safety and Handling

Ethyl tiglate is a flammable liquid and vapor.^[4] It may cause irritation to the eyes, skin, and respiratory tract.^[4] Handle with care in a well-ventilated area, preferably in a chemical fume hood.^[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[6] Store in a tightly closed container in a cool, dry, and well-ventilated

area away from sources of ignition.[\[6\]](#) For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vigon.com [vigon.com]
- 2. Ethyl tiglate CAS#: 5837-78-5 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [guidechem.com]
- 6. Ethyl Tiglate | 5837-78-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- To cite this document: BenchChem. [Application Note: Ethyl Tiglate as a Standard for Chemical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033459#ethyl-tiglate-as-a-standard-for-chemical-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com